![molecular formula C14H24N2O5S B2483908 Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid CAS No. 1037825-20-9](/img/no-structure.png)

Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

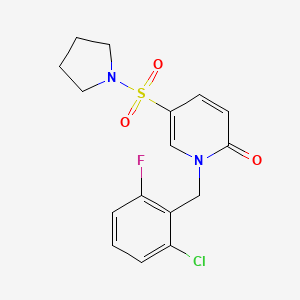

Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid is a chemical compound with the molecular formula C10H20N2O4S. It is also known as N,N-dimethylglycine tert-butyl ester 4-methylbenzenesulfonate. This compound is widely used in scientific research and has a broad range of applications in the field of biochemistry and physiology.

Applications De Recherche Scientifique

Synthesis of Ceftolozane

“Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid” is used as an important intermediate in the synthesis of Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .

Synthesis of N-Heterocycles via Sulfinimines

“Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid” is used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Synthesis of Fmoc/tBu-Orthogonal-Protected Lactam Cyclic Peptides

“Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid” is used as a key building block for the Solid Phase Peptide Synthesis (SPPS) of Fmoc/tBu-orthogonal-protected lactam cyclic peptides under mild, metal-free conditions .

Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

“Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid” is used as a next-generation, water-soluble ligand for the Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This application dramatically accelerates reaction rates and suppresses cell cytotoxicity .

Mécanisme D'action

Target of Action

Similar compounds are known to be involved in suzuki–miyaura coupling reactions , a type of cross-coupling reaction, suggesting that this compound may also interact with organoboron reagents or palladium catalysts.

Mode of Action

It’s worth noting that compounds with similar structures have been used in the suzuki–miyaura coupling reactions . In these reactions, the compound may interact with its targets (organoboron reagents or palladium catalysts) to form new carbon-carbon bonds.

Biochemical Pathways

Given its potential role in suzuki–miyaura coupling reactions , it may influence the synthesis of various organic compounds.

Result of Action

As a potential participant in suzuki–miyaura coupling reactions , it may contribute to the formation of new carbon-carbon bonds, thereby influencing the synthesis of various organic compounds.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid involves the reaction of tert-butyl glycinate with formaldehyde and paraformaldehyde to form tert-butyl 2-[amino(methyl)amino]acetate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to form the final product.", "Starting Materials": [ "tert-butyl glycinate", "formaldehyde", "paraformaldehyde", "4-methylbenzenesulfonyl chloride" ], "Reaction": [ "Step 1: React tert-butyl glycinate with formaldehyde and paraformaldehyde in the presence of a catalyst to form tert-butyl 2-[amino(methyl)amino]acetate.", "Step 2: Dissolve tert-butyl 2-[amino(methyl)amino]acetate in a suitable solvent and add 4-methylbenzenesulfonyl chloride dropwise with stirring.", "Step 3: Continue stirring the reaction mixture for several hours at room temperature or under reflux.", "Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] } | |

Numéro CAS |

1037825-20-9 |

Formule moléculaire |

C14H24N2O5S |

Poids moléculaire |

332.42 |

Nom IUPAC |

tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C7H16N2O2.C7H8O3S/c1-7(2,3)11-6(10)5-9(4)8;1-6-2-4-7(5-3-6)11(8,9)10/h5,8H2,1-4H3;2-5H,1H3,(H,8,9,10) |

Clé InChI |

GNAZZEYMVIVFQM-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)CN(C)N |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(E)-3-Bromoprop-1-enyl]-pentafluoro-lambda6-sulfane](/img/structure/B2483825.png)

![Ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate](/img/structure/B2483826.png)

![2-(naphthalen-2-yloxy)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2483828.png)

![1-(4-(Phenylsulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2483831.png)

![4-[[2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl]iminomethyl]-N,N-dimethylaniline](/img/structure/B2483833.png)

![(2S,4As,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrano[2,3-c]pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B2483835.png)

![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2483843.png)

![2-naphtho[2,1-b]furanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2483844.png)

![2-[4-(Trifluoromethyl)furan-2-yl]acetic acid](/img/structure/B2483846.png)